molecular formula C8H14N2O B2407355 (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1225882-63-2

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2407355
CAS No.: 1225882-63-2
M. Wt: 154.213
InChI Key: DKOSACINSQHHJG-UHFFFAOYSA-N
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Description

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol ( 1225882-63-2) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is part of the pyrazole and pyrazolone class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . Pyrazole derivatives represent a significant template in combinatorial and medicinal chemistry due to their wide spectrum of biological activities, which include antipyretic, antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, and antitumor properties . A large number of pyrazole-containing compounds have been developed into approved drugs, such as the anticancer agents ibrutinib and ruxolitinib, the anti-inflammatory drug baricitinib, and the cystic fibrosis therapy elexacaftor, underscoring the critical importance of this structural motif in developing new therapeutic agents . As such, (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol serves as a versatile and valuable synthetic intermediate or building block for researchers working in organic synthesis, medicinal chemistry, and drug discovery programs. The compound should be stored in a cool, dry place, and in some cases, under an inert atmosphere . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

(1-methyl-5-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4,6,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOSACINSQHHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with suitable reagents.

Industrial Production Methods: Industrial production of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exhibit antiviral properties, particularly as inhibitors of human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, which is essential for viral replication. A study highlighted the effectiveness of pyrazole derivatives in inhibiting the replication of the measles virus, suggesting that modifications to the pyrazole structure can enhance antiviral activity .

Anticancer Potential

Recent investigations into copper complexes containing pyrazole derivatives have shown promising anticancer activities. The incorporation of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol into copper coordination compounds demonstrated significant cytotoxic effects against colorectal cancer cells. The IC50 values indicated that these complexes were more effective than traditional chemotherapy agents like cisplatin, suggesting a novel approach to cancer treatment .

Synthesis and Chemical Properties

The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves reactions under controlled conditions using tetrahydrofuran as a solvent. The reaction yields can vary significantly based on the conditions applied, with reported yields around 44% under specific experimental setups .

Table 1: Synthesis Conditions and Yields

Reaction ConditionsYield (%)Notes
Tetrahydrofuran, 0 - 20°C44%Reaction quenched with ammonium chloride solution
Tetrahydrofuran, room temperatureVariableRequires optimization for yield improvement

Pharmacological Insights

The pharmacological profile of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol suggests potential therapeutic applications beyond antiviral and anticancer effects. Its structural properties allow for interactions with various biological targets, which may lead to the development of new drugs for treating metabolic disorders and other diseases.

Metabolic Disorders

Similar compounds have been explored for their effects on metabolic syndromes, including type 2 diabetes and obesity. The inhibition of specific enzymes involved in metabolic pathways could provide therapeutic avenues for managing these conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various biological assays:

Case Study 1: Antiviral Efficacy

A comprehensive study on pyrazole-based compounds demonstrated that modifications at specific positions on the pyrazole ring significantly influenced their antiviral activity against measles virus, with some derivatives showing subnanomolar MIC values .

Case Study 2: Cancer Treatment

In vitro studies showed that copper complexes containing pyrazole ligands, including those derived from (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol, exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The mechanism of action was linked to increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key structural analogues differ in substituent patterns, which influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol 1-Me, 5-iPr, 3-CH2OH ~168.23 (estimated) Moderate polarity (hydroxyl group), steric hindrance from iPr .
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol 2-Me, 5-cyclopropyl, 3-CH2OH 152.20 Reduced steric bulk compared to iPr; cyclopropyl enhances metabolic stability .
(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile 1-iPr, 5-CN ~149.19 (estimated) Higher hydrophobicity (cyano group); lacks H-bond donor capacity .
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol 1-iPr, 3-pyridinyl, 5-CH2OH ~219.27 (estimated) Enhanced π-π stacking (pyridinyl); potential for metal coordination .
Key Observations:
  • Hydrogen Bonding : The hydroxyl group distinguishes the target compound from analogues like (1-isopropyl-1H-pyrazol-5-yl)acetonitrile, enabling stronger intermolecular interactions (e.g., crystal packing or protein binding) .
  • Aromatic vs. Aliphatic Substituents: Pyridinyl-containing analogues (e.g., [(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol]) exhibit additional electronic effects, influencing solubility and binding affinity .

Physicochemical and Spectral Properties

  • Solubility: The hydroxyl group enhances aqueous solubility compared to cyano- or alkyl-substituted analogues. However, the isopropyl group may reduce solubility in polar solvents due to hydrophobic interactions .
  • NMR Data: For (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol, the isopropyl protons appear as a doublet at δ 1.47 ppm (J = 6.6 Hz), while the hydroxyl proton is broad at δ 1.98–2.05 ppm . Similar shifts are expected for the target compound.

Biological Activity

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in various fields, particularly focusing on its antioxidant, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an isopropyl group and a hydroxymethyl substituent enhances its chemical reactivity and biological activity. Its molecular formula is C8H12N2OC_8H_{12}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Antioxidant Properties

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exhibits notable antioxidant activity. It has been shown to scavenge free radicals, thereby potentially preventing oxidative stress-related cellular damage. This property is crucial for protecting cells from oxidative damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against a range of bacteria and fungi. Pyrazole derivatives are known for their ability to inhibit the growth of pathogens, making (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol a candidate for further research in antimicrobial applications .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can impact various physiological processes, potentially leading to therapeutic applications in conditions where enzyme regulation is beneficial.

Comparative Analysis with Similar Compounds

The biological activity of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol can be compared with other pyrazole derivatives:

Compound NameStructure FeaturesUnique Properties
3-MethylpyrazoleMethyl group on pyrazoleKnown for antifungal activity
4-IsobutylpyrazoleIsobutyl group on pyrazoleExhibits anti-inflammatory effects
1-MethylpyrazoleMethyl group at position 1 on pyrazoleUsed as a solvent and in organic synthesis

The unique substitution pattern of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol distinguishes it from these compounds, potentially influencing its biological activity.

The mechanism by which (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exerts its biological effects involves interactions with various molecular targets. The pyrazole ring's ability to donate and accept hydrogen bonds facilitates intermolecular interactions that can modulate enzyme activity and influence multiple biochemical pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of pyrazole derivatives, highlighting their broad range of biological activities. For instance, research has demonstrated that certain pyrazole compounds exhibit potent antibacterial effects against hard-to-treat pathogens . Moreover, investigations into their anticancer properties have shown promising results in vitro, suggesting potential applications in cancer therapy .

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